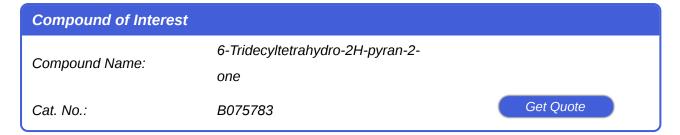


Spectroscopic Profile of 6-Tridecyltetrahydro-2H-pyran-2-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **6-tridecyltetrahydro-2H-pyran-2-one**, a saturated delta-lactone also known as δ -octadecalactone. This document is intended to serve as a valuable resource for researchers in drug development and related scientific fields, offering detailed spectroscopic information and the methodologies for its acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-tridecyltetrahydro-2H-pyran-2-one**, facilitating easy reference and comparison.

Table 1: Mass Spectrometry Data



Parameter	Value	Source
Molecular Formula	C18H34O2	NIST WebBook[1]
Molecular Weight	282.46 g/mol	NIST WebBook[1]
Ionization Mode	Electron Ionization (EI)	NIST WebBook[1]
Major Peaks (m/z)		
Top Peak	99	PubChem[2]
2nd Highest	55	PubChem[2]
3rd Highest	43	PubChem[2]

Table 2: Infrared (IR) Spectroscopy Data

Spectral Region	Characteristic Absorption	Source
Carbonyl (C=O) Stretch	Strong absorption band expected around 1735-1750 cm ⁻¹	General Lactone Spectra
C-O Stretch	Strong absorption band expected around 1050-1250 cm ⁻¹	General Lactone Spectra
C-H Stretch (Aliphatic)	Multiple absorption bands expected around 2850-2960 cm ⁻¹	General Alkane Spectra
Note:	A vapor phase IR spectrum is noted as being available on SpectraBase.[2]	

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Carbon Atom	Expected Chemical Shift (ppm)	Source
Carbonyl (C=O)	~170-180	General Lactone Spectra
Methylene adjacent to ester oxygen (-CH ₂ -O-)	~60-70	General Lactone Spectra
Methine at C6 (-CH-)	~80-90	General Lactone Spectra
Aliphatic Chain (-CH2-)n	~20-40	General Alkane Spectra
Terminal Methyl (-CH₃)	~14	General Alkane Spectra
Note:	A ¹³ C NMR spectrum is noted as being available on SpectraBase.[2]	

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **6-tridecyltetrahydro-2H-pyran-2-one**.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Methodology:

- Sample Preparation: A dilute solution of **6-tridecyltetrahydro-2H-pyran-2-one** is prepared in a volatile organic solvent such as hexane or ethyl acetate.
- Injection: A small volume (typically 1 μ L) of the prepared sample is injected into the gas chromatograph inlet, which is heated to ensure rapid vaporization of the sample.



- Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate the analyte from any impurities based on boiling point and column affinity.
- Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[1]
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 6-tridecyltetrahydro-2H-pyran-2-one.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology:

- Sample Preparation: As a waxy solid, the sample can be prepared as a thin film by melting a small amount between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared in a suitable solvent (e.g., chloroform) that has minimal interference in the spectral regions of interest.
- Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded to subtract any atmospheric or solvent-related absorptions.
- Sample Analysis: The prepared sample is placed in the spectrometer's sample compartment, and the infrared beam is passed through it.
- Data Acquisition: The detector measures the amount of light that is transmitted through the sample at different wavelengths. The instrument's software then converts this into an absorbance or transmittance spectrum.



 Spectral Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of **6-tridecyltetrahydro-2H-pyran-2-one**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

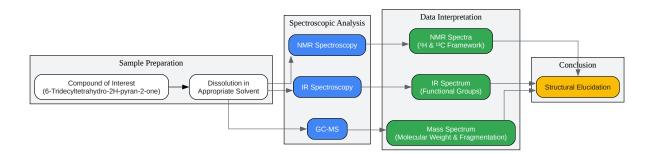
- Sample Preparation:
 - Approximately 10-50 mg of 6-tridecyltetrahydro-2H-pyran-2-one is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[3] For long-chain aliphatic compounds, ensuring complete dissolution is crucial for obtaining high-resolution spectra.[4]
 - A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition:
 - ¹H NMR: A pulse sequence is applied to excite the hydrogen nuclei, and the resulting free induction decay (FID) signal is recorded.
 - ¹³C NMR: A different pulse sequence, often with proton decoupling to simplify the spectrum, is used to excite the carbon-13 nuclei, and the FID is recorded. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
- Data Processing: The acquired FIDs are subjected to a Fourier transform to convert the timedomain signal into a frequency-domain spectrum.



 Spectral Analysis: The chemical shifts, coupling constants, and integration values of the peaks in the ¹H and ¹³C spectra are analyzed to determine the structure of the molecule.

Visualizations

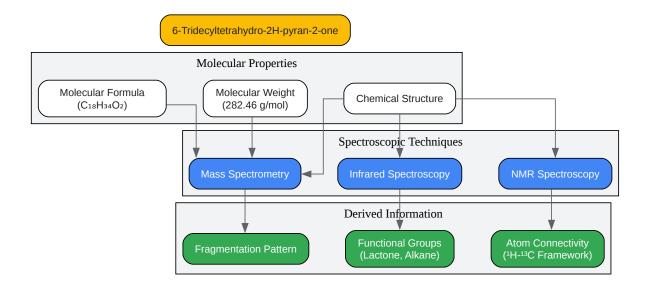
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.





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Caption: Logical relationships between compound properties and spectroscopic data.

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